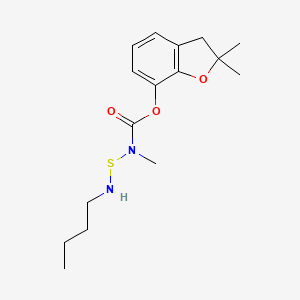
1,11-Dodecadien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Dodecadien-3-ol: is an organic compound with the molecular formula C12H22O It is a type of alcohol characterized by the presence of two double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,11-Dodecadien-3-ol can be synthesized through various methods. One common approach involves the Wittig reaction between an alkenal and a phosphorane with an appropriate carbon chain. This reaction typically yields a mixture of isomers, which can be separated using chromatographic techniques .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydroboration-oxidation of dodecadien-1-ol. This method is preferred due to its efficiency and the high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,11-Dodecadien-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: Dodecadienone.
Reduction: Dodecadiene.
Substitution: Halogenated dodecadiene.
Aplicaciones Científicas De Investigación
1,11-Dodecadien-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1,11-Dodecadien-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparación Con Compuestos Similares
1,11-Dodecadiene: This compound is similar in structure but lacks the hydroxyl group present in 1,11-Dodecadien-3-ol.
3,7,11-Trimethyldodeca-6,10-dien-1-ol: Another similar compound with additional methyl groups and a different position of the hydroxyl group.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
81943-76-2 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
dodeca-1,11-dien-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-4,12-13H,1-2,5-11H2 |
Clave InChI |
UTIVIZWMQSJSNM-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)

![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)


